molecular formula C18H18N4O B6475686 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2640979-01-5

1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B6475686
CAS No.: 2640979-01-5
M. Wt: 306.4 g/mol
InChI Key: PUVLSKBVEORTMP-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been found to exhibit a wide range of biological activities . They are known for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific compound and conditions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

Scientific Research Applications

1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has been studied for its ability to act as a substrate for various enzymes, and has been used in the synthesis of various compounds. This compound has been used in the synthesis of peptides, peptidomimetics, and other small molecules. This compound has also been studied for its ability to act as a substrate for enzymes involved in the metabolism of drugs, and has been used in the synthesis of drug metabolites. This compound has also been studied for its ability to act as a substrate for enzymes involved in the metabolism of proteins and carbohydrates.

Mechanism of Action

Target of Action

The compound “1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol” is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to interact with a variety of targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to a variety of therapeutic effects.

Mode of Action

Pyrido[2,3-d]pyrimidine derivatives are known to inhibit their targets by binding to the active site, preventing the normal substrate from binding, and thus inhibiting the enzyme’s function .

Biochemical Pathways

The biochemical pathways affected by this compound are numerous due to the wide range of targets it interacts with. For instance, inhibition of tyrosine kinase can affect cell growth and proliferation, while inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, if this compound has a high degree of lipophilicity, it may be able to easily diffuse into cells and exert its effects.

Result of Action

The result of the action of this compound would depend on the specific target it interacts with. For example, if it inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation. If it inhibits phosphatidylinositol-3 kinase, it could potentially induce cell death .

Action Environment

The action environment of this compound would likely be within the cell, given its potential lipophilicity and ability to diffuse into cells

Advantages and Limitations for Lab Experiments

The use of 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol in laboratory experiments has a number of advantages. This compound is a small molecule, making it easy to handle and store. This compound is also relatively inexpensive, making it an attractive option for laboratory experiments. Additionally, this compound is a member of the pyridopyrimidine family, making it an attractive candidate for a range of scientific and medical applications.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a small molecule, and its small size can make it difficult to detect in certain experiments. Additionally, this compound is a member of the pyridopyrimidine family, and its structure and properties can make it difficult to synthesize certain compounds.

Future Directions

The potential applications of 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol in scientific and medical research are vast, and there are many potential future directions for research. One potential future direction for research is the development of new methods for synthesizing this compound and other compounds derived from this compound. Additionally, further research into the biochemical and physiological effects of this compound could be conducted, in order to better understand the potential applications of this compound in medical research. Other potential future directions for research include the development of new methods for detecting this compound, and the development of new compounds derived from this compound.

Synthesis Methods

1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol can be synthesized through a series of chemical reactions involving pyridopyrimidine, cyclopropylphenyl, and ethylenediamine. The first step of the synthesis involves the reaction of pyridopyrimidine with cyclopropylphenyl to form the cyclopropylphenylpyridopyrimidine intermediate. This intermediate is then reacted with ethylenediamine to form this compound. The reaction requires a catalyst such as palladium chloride, and the reaction can be carried out at room temperature.

Properties

IUPAC Name

1-cyclopropyl-1-phenyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(14-8-9-14,13-5-2-1-3-6-13)11-20-17-15-7-4-10-19-16(15)21-12-22-17/h1-7,10,12,14,23H,8-9,11H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLSKBVEORTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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